molecular formula C9H12O2 B3352277 2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- CAS No. 4478-65-3

2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-

Cat. No.: B3352277
CAS No.: 4478-65-3
M. Wt: 152.19 g/mol
InChI Key: GRXVQEKRWINDPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- can be achieved through various methods. One common approach involves the iodation of precursor compounds followed by Suzuki–Miyaura coupling reactions . This one-pot procedure allows for the efficient formation of the desired compound with high yields. The reaction conditions typically involve the use of iodinating agents such as N-iodosuccinimide (NIS) and palladium catalysts for the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of 2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- may involve large-scale batch processes utilizing similar synthetic routes. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications, ensuring consistent quality and yield of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2H-Cyclohepta[b]furan-2-one, 3,3a,4,7,8,8a-hexahydro-6-(1-hydroxy-3-oxobutyl)-7-methyl-3-methylene-, acetate:

    3,8-Diaryl-2H-cyclohepta[b]furan-2-ones:

Uniqueness

2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro- stands out due to its specific structural features and the resulting chemical behavior. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

4,5,6,7,8,8a-hexahydrocyclohepta[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXVQEKRWINDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(=CC(=O)O2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460073
Record name 2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4478-65-3
Record name 2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-
Reactant of Route 2
2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-
Reactant of Route 3
2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-
Reactant of Route 4
2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-
Reactant of Route 5
2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-
Reactant of Route 6
2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-

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